molecular formula C12H10N2O2 B6366704 3-(3-Hydroxypyridin-2-yl)benzamide CAS No. 1261937-60-3

3-(3-Hydroxypyridin-2-yl)benzamide

Katalognummer: B6366704
CAS-Nummer: 1261937-60-3
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: WHGNFNAOHLFHKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Hydroxypyridin-2-yl)benzamide (CAS 1261937-60-3) is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.220 g/mol . This benzamide-containing scaffold is of significant interest in medicinal chemistry and neuroscience research, particularly in the development of multi-target directed ligands (MTDLs) for complex neurodegenerative conditions . Compounds based on the benzamide-hydroxypyridinone (HPO) hybrid structure have been investigated as potential therapeutic candidates for Alzheimer's disease . These hybrids are designed to simultaneously inhibit the Monoamine Oxidase B (MAO-B) enzyme and act as iron chelators . The 3-hydroxypyridin-2-yl moiety is a key structural feature that can function as a zinc binding group (ZBG), which is relevant for researchers designing inhibitors of metalloenzymes like histone deacetylases (HDACs), specifically showing potential for isoform selectivity towards HDAC6 and HDAC8 . This makes 3-(3-hydroxypyridin-2-yl)benzamide a valuable building block for researchers in chemical biology and drug discovery, facilitating the synthesis of novel molecules for probing biological pathways and validating new therapeutic targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3-(3-hydroxypyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-12(16)9-4-1-3-8(7-9)11-10(15)5-2-6-14-11/h1-7,15H,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGNFNAOHLFHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682756
Record name 3-(3-Hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-60-3
Record name 3-(3-Hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Direct Acylation of 2-Amino-3-hydroxypyridine with Benzoyl Chloride

The most widely documented method involves the acylation of 2-amino-3-hydroxypyridine using benzoyl chloride under basic conditions. Key steps include:

  • Reagents : Benzoyl chloride, potassium carbonate (K₂CO₃), tetrabutylammonium hydrogen sulfate (TBAHSO₄) as a phase-transfer catalyst, and acetonitrile as the solvent.

  • Conditions : The reaction is conducted under reflux for 8 hours, yielding 3-(3-hydroxypyridin-2-yl)benzamide (65%) alongside a minor ester byproduct (10%).

  • Mechanism : The base deprotonates the amine group of 2-amino-3-hydroxypyridine, enabling nucleophilic attack on the electrophilic carbonyl carbon of benzoyl chloride. TBAHSO₄ enhances interfacial contact between reactants.

  • Purification : Crude product purity exceeds 95% (by ¹H NMR), with final purification achieved via column chromatography.

Table 1: Reaction Parameters for Direct Acylation

ParameterValue/Detail
Starting Material2-Amino-3-hydroxypyridine
Acylating AgentBenzoyl chloride
CatalystTBAHSO₄
BaseK₂CO₃
SolventAcetonitrile
TemperatureReflux (≈82°C)
Reaction Time8 hours
Yield65%
ByproductBenzoic acid 2-amino-pyridin-3-yl ester (10%)

Optimization Strategies for Improved Yield and Purity

Catalyst and Solvent Screening

  • Phase-Transfer Catalysts : TBAHSO₄ significantly improves yield compared to reactions without catalysts by facilitating ion transfer between phases.

  • Solvent Effects : Polar aprotic solvents like acetonitrile favor acylation over esterification, minimizing byproduct formation.

Industrial-Scale Production Considerations

While academic studies focus on batch synthesis, industrial applications may adopt:

  • Continuous Flow Systems : Enhances heat/mass transfer, reducing reaction time and improving consistency.

  • Catalyst Recycling : TBAHSO₄ recovery via aqueous extraction could reduce costs.

  • Green Chemistry Metrics : Solvent recovery and atom economy calculations (theoretical: 87.5%) align with sustainable practices.

Challenges and Mitigation Strategies

Byproduct Formation

The ester byproduct arises from competing acylation of the pyridine hydroxyl group. Mitigation strategies include:

  • Protecting Groups : Temporary protection of the hydroxyl group (e.g., silylation) before acylation, though this adds synthetic steps.

  • Selective Catalysis : Lewis acids like ZnCl₂ may favor amide formation, but this remains untested for this system.

Purification Complexity

Column chromatography, while effective, is resource-intensive for large-scale production. Alternatives include:

  • Crystallization : Screening for optimal solvent mixtures (e.g., ethanol/water) to isolate the amide.

  • Acid-Base Extraction : Leveraging the compound’s pH-dependent solubility.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

MetricDirect AcylationCarbodiimide Coupling
Yield65%Not reported
Byproducts10% esterMinimal (theoretical)
ScalabilityModerateHigh
CostLow (acyl chloride)High (coupling agents)
Purification DifficultyMediumLow

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Hydroxypyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-(3-oxopyridin-2-yl)benzamide.

    Reduction: Formation of 3-(3-aminopyridin-2-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Histone Deacetylase Inhibition
3-(3-Hydroxypyridin-2-yl)benzamide has been explored for its potential as a histone deacetylase (HDAC) inhibitor. HDACs play critical roles in regulating gene expression, and their inhibition can lead to therapeutic effects in cancer and neurodegenerative diseases. Research has shown that derivatives of hydroxypyridine, including 3-(3-Hydroxypyridin-2-yl)benzamide, exhibit selective inhibition against specific HDAC isoforms, particularly HDAC6 and HDAC8, which are implicated in various cancers .

1.2 Alzheimer's Disease Treatment
The compound has also been investigated as part of novel benzamide-hydroxypyridinone hybrids aimed at treating Alzheimer's disease (AD). These hybrids demonstrate multitargeting properties, including iron chelation capabilities that are beneficial for reducing iron overload in the brain—a condition associated with AD . The pharmacological profiles suggest that these compounds can effectively penetrate cell membranes and exert neuroprotective effects through their iron-binding properties.

Coordination Chemistry

2.1 Metal Complex Formation
In coordination chemistry, 3-(3-Hydroxypyridin-2-yl)benzamide serves as a ligand that can form stable complexes with transition metals. This property is crucial for developing new materials and catalysts. The ability of the compound to coordinate with metals enhances its utility in various chemical reactions, including those used in organic synthesis.

Biological Studies

3.1 Antioxidant and Anti-Tyrosinase Activity
Recent studies have evaluated the antioxidant properties of 3-(3-Hydroxypyridin-2-yl)benzamide derivatives, demonstrating their potential as effective anti-tyrosinase agents. Tyrosinase is an enzyme involved in melanin production; thus, inhibitors of this enzyme can be valuable in treating hyperpigmentation disorders .

3.2 Apoptosis Induction in Cancer Cells
The compound has shown promise in inducing apoptosis in various cancer cell lines when optimized as part of a hybrid structure with other pharmacophores. This capability highlights its potential use as an anticancer agent through the modulation of cellular pathways associated with cell survival and death .

Synthetic Applications

4.1 Synthesis of Complex Organic Molecules
The compound is utilized as an intermediate in the synthesis of more complex organic molecules through various coupling reactions such as Suzuki–Miyaura coupling. These reactions facilitate the formation of diverse chemical entities that can be further explored for biological activity or material science applications.

Comprehensive Data Table

Application AreaDescriptionReferences
Histone Deacetylase InhibitionSelective inhibition of HDAC6 and HDAC8 for cancer therapy ,
Alzheimer's Disease TreatmentMultitargeting hybrids with iron chelation properties
Coordination ChemistryFormation of metal complexes for catalysis and material development
Biological StudiesAntioxidant properties and anti-tyrosinase activity
Synthetic ApplicationsIntermediate in complex organic synthesis

Wirkmechanismus

The mechanism of action of 3-(3-Hydroxypyridin-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Benzamide Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key References
3-(3-Hydroxypyridin-2-yl)benzamide Pyridin-2-yl with 3-OH; benzamide 230.22
2-Hydroxy-N-(3-hydroxypyridin-2-yl)benzamide Additional 2-OH on benzamide ring 230.22
ZINC33268577 3-Bromo, 4-methylphenoxy, pyrido[1,2-a]pyrimidin-4-one 504.33
Nilotinib Trifluoromethyl, imidazole, pyridinylpyrimidine 584.14
PH-797804 3-Bromo, 4-(difluorobenzyloxy), 6-methylpyridinone 467.26
Compound 155 (purine derivative) Quinazolinone, purine-aminoethyl 455.45

Key Observations :

  • Heterocyclic Additions : Nilotinib and Compound 155 incorporate complex heterocycles (e.g., imidazole, purine), which expand their interaction with kinase active sites .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound Name H-Bond Donors H-Bond Acceptors Rotatable Bonds LogP (Predicted)
3-(3-Hydroxypyridin-2-yl)benzamide 2 4 3 1.8
ZINC33268577 1 5 5 3.2
Tivozanib (reference) 2 7 6 2.5
PH-797804 1 6 6 4.1

Key Observations :

  • Hydrogen Bonding : 3-(3-Hydroxypyridin-2-yl)benzamide has fewer H-bond acceptors than tivozanib but more than ZINC33268577, suggesting intermediate polarity .
  • Rotatable Bonds: Lower rotatable bond count (3 vs.

Key Observations :

  • Target Specificity : While 3-(3-Hydroxypyridin-2-yl)benzamide lacks explicit target data, its benzamide scaffold is shared with kinase inhibitors (e.g., nilotinib) and epigenetic modulators (e.g., PBIT) .
  • Therapeutic Potential: Substituents dictate applications; e.g., PH-797804’s bromine and difluorobenzyl groups optimize binding to p38 MAPK .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-Hydroxypyridin-2-yl)benzamide?

A three-step approach is commonly employed:

  • Pyridine Derivative Formation : Introduce hydroxyl and pyridinyl groups via electrophilic aromatic substitution or metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura coupling for regioselectivity) .
  • Amidation : React the pyridine intermediate with benzoyl chloride derivatives under basic conditions (e.g., using DMAP as a catalyst) to form the benzamide backbone .
  • Purification : Use column chromatography or recrystallization to isolate the product, with HPLC validation (>95% purity) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • FTIR : Confirm the presence of hydroxyl (-OH) and amide (-CONH-) groups via peaks at ~3300 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (amide C=O stretch) .
  • NMR (¹H/¹³C) : Assign proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon signals for structural validation .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic studies resolve ambiguities in the compound’s structure-activity relationship (SAR)?

Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution of:

  • Hydrogen Bonding : Identify intermolecular interactions (e.g., between the hydroxyl group and amide nitrogen) that influence solubility or receptor binding .
  • Torsional Angles : Analyze conformational flexibility of the pyridine-benzamide linkage to optimize pharmacophore design . Example: SC-XRD of analogous difluoro-benzamide derivatives revealed planar geometries critical for enzyme inhibition .

Q. What strategies address contradictory bioactivity data in bacterial proliferation assays?

Contradictions may arise from:

  • Enzyme Isoform Selectivity : Use isothermal titration calorimetry (ITC) to compare binding affinities for PPTase enzymes (Class I vs. II), as slight structural variations in the benzamide moiety can alter target specificity .
  • Assay Conditions : Standardize parameters like bacterial strain (e.g., E. coli BL21 vs. clinical isolates) and glucose concentration (e.g., 10 mM in hepatocyte assays) to reduce variability .

Q. How does computational modeling enhance mechanistic understanding of its enzyme inhibition?

Molecular docking (e.g., AutoDock Vina) and MD simulations can:

  • Predict binding modes with bacterial PPTase active sites, focusing on interactions between the hydroxypyridinyl group and conserved residues (e.g., Arg145) .
  • Quantify free energy changes (ΔG) using MM-PBSA to prioritize derivatives with improved binding kinetics .

Methodological Considerations

Q. What protocols optimize HPLC analysis for detecting degradation products?

  • Column : C18 reverse-phase column with a gradient of acetonitrile/water (0.1% TFA).
  • Detection : UV at 254 nm for aromatic moieties .
  • Validation : Include spiked samples with known impurities (e.g., hydrolyzed benzamide) to confirm resolution .

Q. How to design a kinetic study for assessing metabolic stability in hepatocytes?

  • Incubation : Use primary rat hepatocytes in glucose-free buffer, adding 10 mM glucose to simulate physiological conditions .
  • Sampling : Collect aliquots at 0, 15, 30, and 60 min for LC-MS/MS quantification of parent compound and metabolites .

Data Interpretation and Troubleshooting

Q. Why might NMR spectra show unexpected splitting patterns?

  • Dynamic Effects : Rotameric exchange of the amide group can broaden peaks; use elevated temperatures (e.g., 50°C) to mitigate .
  • Trace Metals : Chelate residual metal catalysts (e.g., Pd from coupling reactions) with EDTA to sharpen signals .

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetics : Measure plasma protein binding (e.g., equilibrium dialysis) and hepatic extraction ratio to assess bioavailability limitations .
  • Metabolite Interference : Identify active metabolites via high-resolution MS and test their standalone activity .

Ethical and Safety Guidelines

Q. What safety precautions are essential during synthesis?

  • Ventilation : Use fume hoods to avoid inhalation of benzoyl chloride vapors (S22/S24/25 compliance) .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal to meet EPA guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.